(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O3S/c1-17-8-11-20(12-9-17)26-25-27-24(28)23(31-25)15-19-10-13-21(22(14-19)29-2)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+ |
InChI Key |
XAJZRDVQUQZTAJ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups at the benzyl or methoxy positions
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.
Research Findings
A study evaluated the antimicrobial efficacy of thiazole derivatives similar to (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. The results indicated moderate to good activity against:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications.
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.
Antioxidant Activity
The antioxidant properties of thiazole derivatives contribute significantly to their therapeutic potential. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
Research Insights
A comparative analysis showed that derivatives exhibited varying degrees of antioxidant activity:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 85% | 25 |
| Compound B | 78% | 30 |
| Compound C | 90% | 20 |
These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Clinical Relevance
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives, including (5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. For instance, a recent study published in Molecules journal highlighted the synthesis of novel thiazole derivatives and their evaluation against cancer cell lines, demonstrating promising cytotoxic effects.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Variations in the Benzylidene Group
The benzylidene substituent at position 5 is a critical determinant of bioactivity. Below is a comparison of key analogs:
Key Observations :
- Phenylmethoxy vs. Alkoxy Groups : The target compound’s 4-phenylmethoxy group enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., ethoxy in ). This may influence membrane permeability in biological systems.
- Hydroxy vs. Methoxy Substitutions : Analogs with hydroxyl groups (e.g., ) may exhibit altered hydrogen-bonding capabilities, affecting solubility and target interactions.
Variations in the 2-Position Substitutions
The 2-position substituent modulates electronic properties and binding affinity.
Key Observations :
- Anilino vs.
- Thioxo vs. Oxo Groups : Analogs with 2-thioxo groups (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets compared to oxo derivatives.
Example Yields :
- Compound 9e (): 21% yield using 3-methoxyphenylmethylamine and piperonaldehyde .
- Compound D8 (): Synthesized via similar methods but with 4-methylbenzaldehyde .
Challenges : Lower yields (e.g., 9% for 9f ) highlight the sensitivity of these reactions to steric and electronic effects of substituents.
Q & A
Q. Optimization Strategies :
- Catalysts : Use of LiCl or ammonium acetate to enhance yield and regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction homogeneity .
- Temperature Control : Reflux conditions (80–120°C) for condensation steps, monitored by TLC/HPLC .
How can researchers confirm the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E/Z configuration of the methylidene group) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystallographic data for absolute configuration validation (e.g., similar thiazole derivatives in ).
Advanced Tip : Compare experimental IR spectra with computational (DFT) predictions to identify key functional groups (e.g., C=O, C=N stretches) .
What methodologies are recommended for initial biological activity screening?
Q. Basic Research Focus
- In Vitro Assays :
- Cell-Based Assays : MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
Data Interpretation : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO <1% v/v) .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Focus
Contradictions in IC50/MIC values may arise from:
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .
- Compound Purity : Verify purity (>95%) via HPLC and assess degradation products .
- Solubility Limitations : Use co-solvents (e.g., Cremophor EL) or nanoformulations to improve bioavailability .
Resolution Strategy : Replicate assays in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) and validate target engagement via SPR or thermal shift assays .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents on:
- Biological Testing : Compare analogs in dose-response assays to identify critical pharmacophores .
Computational Support : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or tubulin .
What computational approaches are effective for identifying potential molecular targets?
Q. Advanced Research Focus
- Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., COX-2, HDACs) .
- MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories .
- QSAR Modeling : Train models on analog datasets to predict bioactivity and ADMET properties .
Validation : Cross-check with RNA-seq or proteomics data from treated cell lines to confirm pathway modulation .
What strategies mitigate solubility challenges during in vivo studies?
Q. Advanced Research Focus
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride or sodium salts for improved pharmacokinetics .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to sustain release and reduce toxicity .
Characterization : Monitor particle size (DLS) and encapsulation efficiency (UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
